molecular formula C8H6ClFO2 B2426407 4-(Chloromethyl)-2-fluorobenzoic acid CAS No. 1379257-20-1

4-(Chloromethyl)-2-fluorobenzoic acid

Cat. No.: B2426407
CAS No.: 1379257-20-1
M. Wt: 188.58
InChI Key: RAEIZDNBMSCOLL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-fluorobenzoic acid typically involves the chloromethylation of 2-fluorobenzoic acid. One common method includes the reaction of 2-fluorobenzoic acid with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of thionyl chloride as a chlorinating agent can be employed to achieve higher yields and purity. The reaction conditions are optimized to ensure the safety and efficiency of the process, often involving the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.

    Oxidation: Oxidation can produce carboxylic acids or other oxidized forms of the compound.

    Reduction: Reduction typically results in the formation of methyl-substituted derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-fluorobenzoic acid depends on its specific application

    Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity and function.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or other cellular functions, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluorobenzoic acid: Similar structure but lacks the chloromethyl group.

    4-Methyl-2-fluorobenzoic acid: Similar structure but has a methyl group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-2-fluorobenzoic acid is unique due to the presence of both the chloromethyl and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-(chloromethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEIZDNBMSCOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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